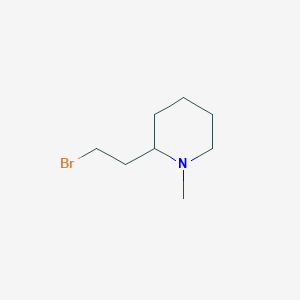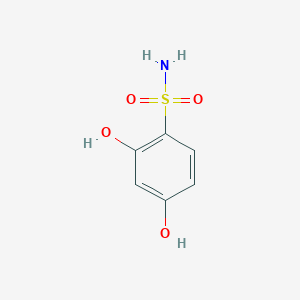![molecular formula C11H13ClN2O2S B13617746 (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/no-structure.png)
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological and chemical properties. This particular compound is characterized by the presence of a propyl group, a benzimidazole ring, and a methanesulfonyl chloride group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of 1-propyl-1H-benzo[d]imidazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a benzimidazole N-oxide.
Aplicaciones Científicas De Investigación
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Lacks the propyl group, making it less hydrophobic.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Similar structure with an ethyl group, leading to different steric and electronic properties.
Uniqueness
The presence of the propyl group in (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride imparts unique hydrophobic characteristics, influencing its solubility and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific properties, such as increased lipophilicity or altered biological activity.
Propiedades
Fórmula molecular |
C11H13ClN2O2S |
|---|---|
Peso molecular |
272.75 g/mol |
Nombre IUPAC |
(1-propylbenzimidazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-17(12,15)16/h3-6H,2,7-8H2,1H3 |
Clave InChI |
LOTLKZKQXHIBQM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






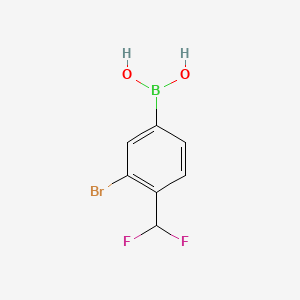
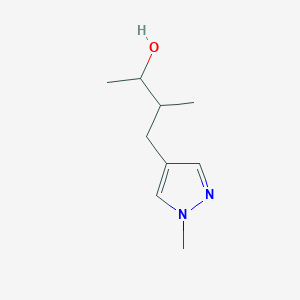
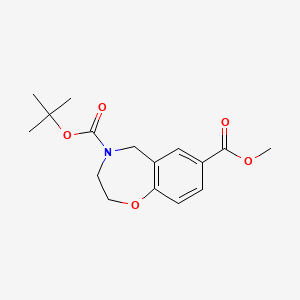

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
